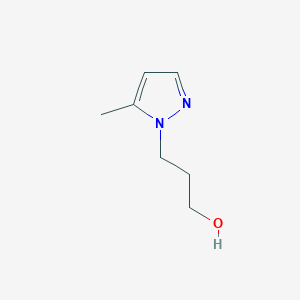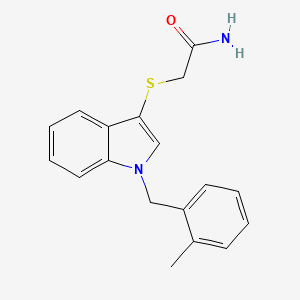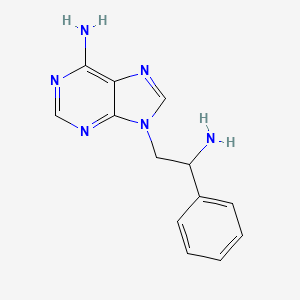
9-(2-Amino-2-phenylethyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Amino-2-phenylethyl)purin-6-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a purine base linked to a phenylethylamine moiety. The presence of both purine and phenylethylamine functionalities makes it a versatile molecule with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Amino-2-phenylethyl)purin-6-amine typically involves the reaction of a purine derivative with a phenylethylamine precursor. One common method includes the nucleophilic substitution reaction where the purine base is activated and then reacted with 2-phenylethylamine under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods such as chromatography ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
9-(2-Amino-2-phenylethyl)purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
9-(2-Amino-2-phenylethyl)purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a ligand for various receptors.
Medicine: Research has shown its potential as a therapeutic agent for treating neurological disorders and certain types of cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-Amino-2-phenylethyl)purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to purinergic receptors, which are involved in various cellular processes such as signal transduction and neurotransmission. By modulating these receptors, the compound can influence cellular activities and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Phenylethylamine: A simple amine with a phenylethyl group, known for its role in neurotransmission.
Caffeine: A methylxanthine derivative with structural similarities to purine bases.
Uniqueness
What sets 9-(2-Amino-2-phenylethyl)purin-6-amine apart from these similar compounds is its combined purine and phenylethylamine structure, which imparts unique biological activities and makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
9-(2-amino-2-phenylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c14-10(9-4-2-1-3-5-9)6-19-8-18-11-12(15)16-7-17-13(11)19/h1-5,7-8,10H,6,14H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFHXTVRYZILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC3=C(N=CN=C32)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
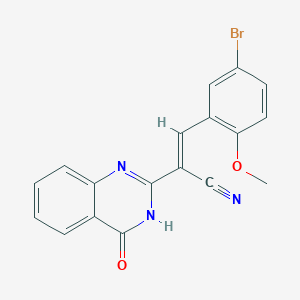
![1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2930541.png)
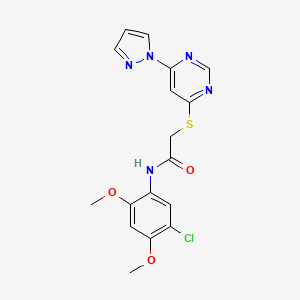
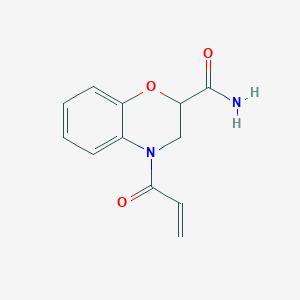
![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2930544.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2930545.png)
![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)
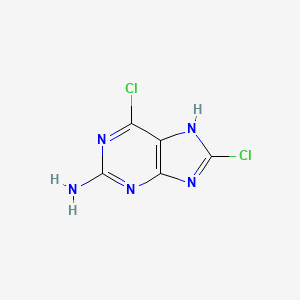
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2930552.png)
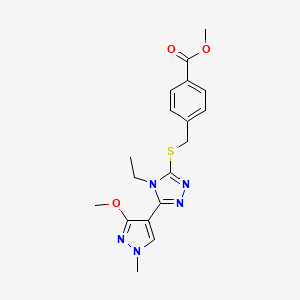
![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)
![3-(4-chlorophenyl)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2930556.png)
